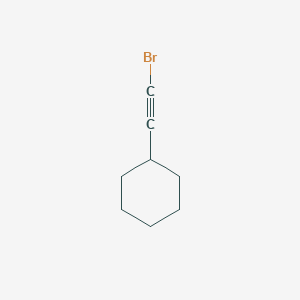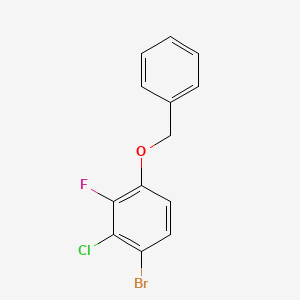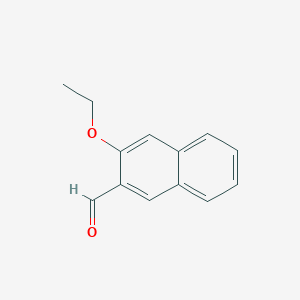![molecular formula C7H4ClIN2 B12097042 6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12097042.png)
6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that features both chlorine and iodine substituents on a pyrrolo[3,2-c]pyridine core
准备方法
Synthetic Routes and Reaction Conditions
-
Halogenation of Pyrrolo[3,2-c]pyridine: : One common method involves the halogenation of pyrrolo[3,2-c]pyridine. This can be achieved through a two-step process:
Chlorination: The pyrrolo[3,2-c]pyridine is first chlorinated using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions.
Iodination: The chlorinated intermediate is then subjected to iodination using iodine (I₂) and a suitable oxidizing agent such as silver trifluoroacetate (AgTFA) or sodium iodide (NaI) in the presence of an acid catalyst.
-
Cross-Coupling Reactions: : Another approach involves the use of cross-coupling reactions such as the Suzuki-Miyaura or Stille coupling. These reactions typically employ palladium catalysts and involve the coupling of a chlorinated pyrrolo[3,2-c]pyridine with an iodinated aryl or alkyl boronic acid or stannane.
Industrial Production Methods
Industrial production of 6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine often relies on scalable halogenation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
化学反应分析
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine or iodine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: It can participate in oxidation reactions to form various oxidized derivatives or reduction reactions to remove halogen atoms.
Cross-Coupling Reactions: As mentioned earlier, it can undergo cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminated pyrrolo[3,2-c]pyridine derivative, while oxidation might produce a pyrrolo[3,2-c]pyridine oxide.
科学研究应用
Chemistry
In organic synthesis, 6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine serves as a versatile building block for constructing more complex heterocyclic compounds. Its halogen atoms provide reactive sites for further functionalization through various chemical reactions.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its unique structure allows it to interact with biological targets, making it a candidate for anti-cancer, anti-inflammatory, and antimicrobial agents.
Industry
In the materials science industry, this compound is investigated for its potential use in the synthesis of organic semiconductors and other advanced materials due to its electronic properties.
作用机制
The mechanism by which 6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary widely but often include key proteins involved in cell signaling, metabolism, and gene expression.
相似化合物的比较
Similar Compounds
6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine: Similar in structure but with the iodine atom at a different position.
6-Chloro-1H-pyrrolo[3,2-c]pyridine: Lacks the iodine substituent, which may affect its reactivity and applications.
2-Iodo-1H-pyrrolo[3,2-c]pyridine:
Uniqueness
6-Chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity patterns and enable a wide range of chemical transformations. This dual halogenation also enhances its potential as a versatile intermediate in the synthesis of complex molecules.
属性
分子式 |
C7H4ClIN2 |
|---|---|
分子量 |
278.48 g/mol |
IUPAC 名称 |
6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C7H4ClIN2/c8-6-2-5-4(3-10-6)1-7(9)11-5/h1-3,11H |
InChI 键 |
WDOLVKKFGVARCC-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C(=CN=C1Cl)C=C(N2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,7-Dibromo-9,9-bis[4-(octyloxy)phenyl]-9H-fluorene](/img/structure/B12096964.png)




![2-Oxaspiro[3.5]nonan-6-one](/img/structure/B12096975.png)




![tert-butyl (5R)-5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B12097009.png)

![2-[8-(benzyloxy)-6-(ethylsulfanyl)-2-phenyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B12097030.png)

